molecular formula C26H28FN5O2S B2753840 N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111210-56-0

N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

货号: B2753840
CAS 编号: 1111210-56-0
分子量: 493.6
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H28FN5O2S and its molecular weight is 493.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the triazoloquinazoline family. Its unique structure comprises a triazoloquinazoline core, a cyclohexyl group, and a fluorobenzylthio moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Molecular Structure and Properties

The molecular formula of this compound is C26H28FN5O2S, with a molecular weight of 493.6 g/mol. Its structure is characterized by the following features:

Property Details
CAS Number 1111210-56-0
Molecular Formula C26H28FN5O2S
Molecular Weight 493.6 g/mol
IUPAC Name N-cyclohexyl-1-[(3-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Anticancer Properties

Preliminary studies suggest that compounds within the triazoloquinazoline class exhibit promising anticancer properties. The mechanism of action is thought to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. For instance, these compounds may interact with enzymes or receptors involved in tumor growth and metastasis.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. This activity could be attributed to the compound's ability to modulate inflammatory mediators and signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared with other derivatives in the triazoloquinazoline family to understand its efficacy better. The following table summarizes some related compounds and their unique aspects:

Compound Name Structural Features Unique Aspects
N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamideSimilar core structure with cyclopentyl groupVariation in biological activity due to different substituents
N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamideDifferent fluorobenzyl groupInsights into structure–activity relationships

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Activity : Research has shown that triazole derivatives exhibit antimicrobial properties against various bacterial strains. For example, derivatives similar to N-cyclohexyl compounds demonstrated significant antibacterial activity against Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml .
  • Pharmacological Evaluation : A study focusing on triazolopyrimidinone derivatives highlighted their potential as CCR2 and CCR5 antagonists, suggesting that structural modifications could enhance their therapeutic profiles .
  • Mechanistic Insights : Investigations into the interactions of these compounds with biological targets have provided insights into their mechanisms of action. Binding studies indicate that they may inhibit enzyme functions or alter receptor conformations, affecting downstream signaling pathways .

常见问题

Q. Basic: What are the key synthetic pathways for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions to construct the triazoloquinazoline core, followed by functionalization. Key steps include:

  • Triazole Ring Formation : Cyclocondensation of hydrazine derivatives with carbonyl precursors under reflux in ethanol or DMF .
  • Thioether Linkage : Reaction of a thiol-containing intermediate (e.g., 3-fluorobenzyl mercaptan) with a halogenated quinazoline precursor using catalysts like benzyltributylammonium bromide .
  • Carboxamide Introduction : Coupling cyclohexylamine with the activated carboxylic acid derivative (e.g., via EDCI/HOBt-mediated amidation) .

Table 1: Representative Reaction Conditions from Analogous Compounds

StepSolventCatalyst/Temp.Yield (%)Reference
Triazole FormationEthanolReflux, 12 h65–78
Thioether CouplingDMFBTAB, 80°C, 6 h70–85
AmidationDichloromethaneEDCI/HOBt, RT, 24 h80–90

Q. Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance thioether coupling efficiency compared to ethanol due to better solubility of intermediates .
  • Catalyst Selection : Phase-transfer catalysts (e.g., benzyltributylammonium bromide) improve reaction rates in biphasic systems .
  • Temperature Control : Lower temperatures (e.g., 0–5°C) during amidation reduce side reactions, while higher temperatures (80°C) accelerate thioether formation .

Data-Driven Approach :

  • Use Design of Experiments (DoE) to evaluate interactions between variables (solvent, catalyst, time).
  • Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane:EtOAc 7:3) .

Q. Basic: What characterization techniques confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for diagnostic signals:
  • δ 7.2–7.4 ppm (aromatic protons from 3-fluorobenzyl) .
  • δ 1.2–1.6 ppm (cyclohexyl and propyl CH2 groups) .
    • ¹³C NMR : Carbonyl peaks at δ 165–170 ppm (carboxamide C=O) .
  • IR Spectroscopy : Bands at 1680–1700 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (calculated for C27H28FN5O2S: 522.1984) .

Q. Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC50 variability) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Structural Analogues : Subtle modifications (e.g., 3-fluorobenzyl vs. 4-chlorobenzyl) alter target binding .

Recommendations :

  • Perform comparative studies using standardized assays (e.g., ATP-based kinase inhibition assays).
  • Conduct docking simulations to correlate substituent effects (e.g., 3-fluoro group’s electronic profile) with activity .

Q. Advanced: What hypotheses exist about its mechanism of action?

Methodological Answer:
Based on structural analogues:

  • Kinase Inhibition : The triazoloquinazoline scaffold may bind to ATP pockets in kinases (e.g., EGFR or VEGFR2) via π-π stacking and hydrogen bonding .
  • Thioether Role : The (3-fluorobenzyl)thio group enhances lipophilicity, potentially improving membrane permeability .

Experimental Validation :

  • Enzyme Assays : Test inhibition against purified kinases (e.g., EGFR T790M mutant) .
  • Cellular Uptake : Use fluorescently labeled derivatives to track intracellular localization .

Q. Basic: How to analyze purity and stability during storage?

Methodological Answer:

  • HPLC : Use a C18 column (ACN:H2O gradient) to quantify purity (>95% by area) .
  • Stability Studies : Store at –20°C in desiccated, amber vials. Monitor degradation via LC-MS every 6 months .

属性

CAS 编号

1111210-56-0

分子式

C26H28FN5O2S

分子量

493.6

IUPAC 名称

N-cyclohexyl-1-[(3-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C26H28FN5O2S/c1-2-13-31-24(34)21-12-11-18(23(33)28-20-9-4-3-5-10-20)15-22(21)32-25(31)29-30-26(32)35-16-17-7-6-8-19(27)14-17/h6-8,11-12,14-15,20H,2-5,9-10,13,16H2,1H3,(H,28,33)

SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)F

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。